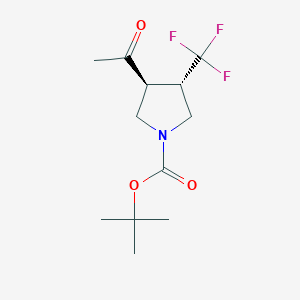

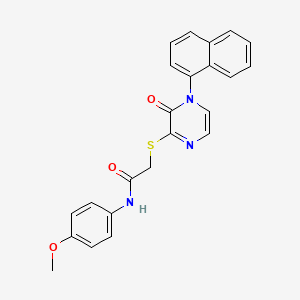

2,7-bis(morpholinosulfonyl)-9H-fluorene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,7-bis(morpholinosulfonyl)-9H-fluorene, also known as BMSF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.

Mechanism of Action

Target of Action

The primary target of 2,7-bis(morpholinosulfonyl)-9H-fluorene is the lysosome , a membrane-bound subcellular organelle . Lysosomes maintain cellular homeostasis by generating a highly acidic environment and are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins .

Mode of Action

This compound acts as a small-molecule lysosomal pH modulator . It facilitates the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .

Biochemical Pathways

The compound affects the lysosomal pH regulation pathway . By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme, which usually exerts maximal activity in an acidic environment .

Result of Action

The result of the action of this compound is the alkalization of lysosomes . This leads to a disruption in the homeostasis of lysosomal pH and the inactivation of the lysosomal Cathepsin B enzyme . This modulation of lysosomal pH could have potential applications in the field of biomedicine .

Action Environment

The action of this compound is influenced by the environment within the lysosome . The highly acidic environment of the lysosome is crucial for the compound’s ability to modulate pH . .

Advantages and Limitations for Lab Experiments

One advantage of using 2,7-bis(morpholinosulfonyl)-9H-fluorene in lab experiments is its high purity and stability, which allows for reproducible results. However, the compound is relatively expensive and difficult to synthesize, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 2,7-bis(morpholinosulfonyl)-9H-fluorene. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further investigation into the compound's potential applications in organic electronics, such as in flexible displays and sensors, is warranted. Finally, studies on the biochemical and physiological effects of this compound could provide valuable insights into its safety and potential use in biomedical applications.

In conclusion, this compound is a unique and promising compound with potential applications in organic electronics. Its synthesis method, mechanism of action, and future directions for research have been discussed in this paper. While there is still much to learn about this compound, its properties and potential applications make it an exciting area of research for the scientific community.

Synthesis Methods

The synthesis of 2,7-bis(morpholinosulfonyl)-9H-fluorene involves the reaction of 9H-fluorene with morpholine and sulfonyl chloride. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

2,7-bis(morpholinosulfonyl)-9H-fluorene has been extensively studied for its potential applications in organic electronics, specifically as a hole transport material in organic light-emitting diodes (OLEDs). It has also been investigated for its use in photovoltaic devices due to its high electron mobility and stability.

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to exhibit good electron transport and thermal properties . These properties suggest that 2,7-bis(morpholinosulfonyl)-9H-fluorene may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Cellular Effects

Based on its structural similarity to other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of this compound in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

No studies have been conducted to determine the effects of different dosages of this compound in animal models

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been studied

properties

IUPAC Name |

4-[(7-morpholin-4-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S2/c24-30(25,22-5-9-28-10-6-22)18-1-3-20-16(14-18)13-17-15-19(2-4-21(17)20)31(26,27)23-7-11-29-12-8-23/h1-4,14-15H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYESMUKHYYEIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)

![4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2788932.png)

![trans-2-[(6-Methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2788936.png)

![2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one](/img/structure/B2788937.png)

![N,N-Dimethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2788938.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788945.png)

![N-[[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylprop-2-enamide](/img/structure/B2788947.png)